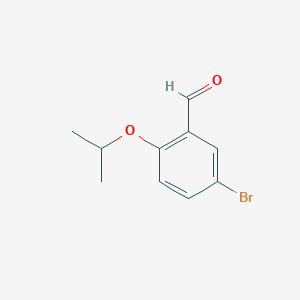

5-Bromo-2-isopropoxybenzaldehyde

概要

説明

5-Bromo-2-isopropoxybenzaldehyde (CAS# 138505-25-6) is a useful research chemical .

Synthesis Analysis

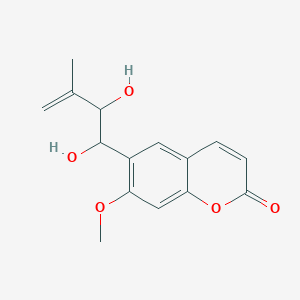

The synthesis of this compound has been described in the literature . The synthesis process involves several steps, including the preparation of iron-oleate complex, synthesis of supermagnetic iron oxide nanoparticles, surface modification of iron oxide nanoparticles, and finally, the synthesis of this compound .Molecular Structure Analysis

The molecular formula of this compound is C10H11BrO2 . Its molecular weight is 243.1 . The InChI code is 1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.1 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用

Trace Element Analysis :

- Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, related to 5-Bromo-2-isopropoxybenzaldehyde, has been synthesized and used for preconcentration of trace amounts of copper(II) ions in water samples. This process involves using octadecyl silica disks modified with this ligand for efficient extraction and detection of copper in water, demonstrating its potential in environmental analysis and water quality monitoring (Fathi & Yaftian, 2009).

Chemical Synthesis and Analysis :

- 5-Bromo-2-hydroxybenzaldehyde, a compound similar to this compound, has been used in the synthesis of various chemical compounds. For instance, it reacts with acetylenic esters to produce 6-substituted 2H-1-benzopyran-2,3-dicarboxylic esters. These reactions are significant in organic synthesis and the development of new chemical entities (Ramazani & Fattahi-Nujokamberi, 2002).

- It is also involved in the synthesis of benzofuran derivatives and other organic molecules, highlighting its role in expanding the repertoire of organic synthesis (Bossio et al., 1991).

Material Science :

- Research on 5-bromo-2-methoxybenzaldehyde, closely related to this compound, involves its spectroscopic analysis using techniques like FT-IR, FT-Raman, and NMR. This research provides insights into the molecular structure and behavior of such compounds, which is crucial in materials science for understanding the properties of new materials (Balachandran, Santhi, & Karpagam, 2013).

Pharmaceutical Research :

- While this request excludes drug use and dosage, it's noteworthy that derivatives of 5-Bromo-2-hydroxybenzaldehyde have been investigated for their potential pharmacological activities, such as antitubercular and antimicrobial properties. This indicates the broader relevance of these compounds in medicinal chemistry and drug development (Popat et al., 2004).

Safety and Hazards

5-Bromo-2-isopropoxybenzaldehyde is classified under GHS07 for safety . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Relevant Papers There are several papers that mention this compound . These papers could provide more detailed information on its properties, synthesis, and applications. It is recommended to refer to these papers for more in-depth information .

作用機序

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways affected by 5-Bromo-2-isopropoxybenzaldehyde

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .

生化学分析

Biochemical Properties

The biochemical properties of 5-Bromo-2-isopropoxybenzaldehyde are not well-studied. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of the compound can vary with different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

5-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLHVQABEZCTRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356143 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138505-25-6 | |

| Record name | 5-bromo-2-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

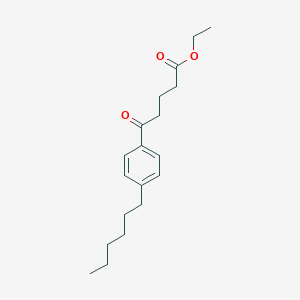

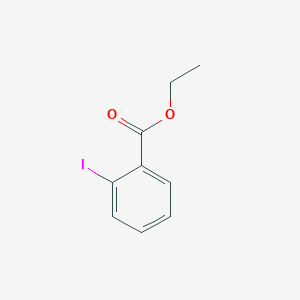

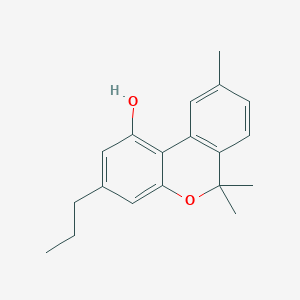

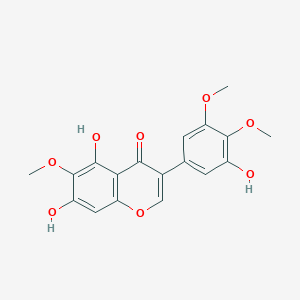

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)